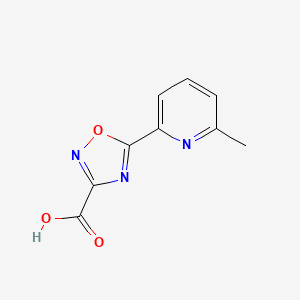

5-(6-Methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17527084

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7N3O3 |

|---|---|

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | 5-(6-methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H7N3O3/c1-5-3-2-4-6(10-5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14) |

| Standard InChI Key | QWEOHGXMJRIRCJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC=C1)C2=NC(=NO2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, 5-(6-methylpyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, reflects its bicyclic architecture, which combines a pyridine ring with a 1,2,4-oxadiazole heterocycle. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1339192-38-9 | |

| Molecular Formula | C₁₀H₈N₃O₃ | |

| Purity | 95% | |

| Molecular Weight | 233.20 g/mol | Calculated |

The carboxylic acid group at position 3 enhances solubility in polar solvents and enables derivatization via amide or ester formation, while the 6-methylpyridine substituent contributes to π-π stacking interactions in biological targets .

Synthesis and Manufacturing

Method A: Amidoxime Acylation and Cyclodehydration

A widely reported route involves the acylation of amidoximes with carboxylic acids followed by cyclodehydration . For example:

-

Amidoxime Formation: React 6-methylpicolinonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) and triethylamine (TEA) in ethanol at 70°C for 16 hours .

-

O-Acylation: Treat the amidoxime intermediate with a carboxylic acid (e.g., chloroacetic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling agents .

-

Cyclodehydration: Heat the O-acylamidoxime at 100°C in the presence of TEA for 3 hours to yield the 1,2,4-oxadiazole .

This method achieves yields of 51–92%, depending on the carboxylic acid and reaction scale .

Method B: Nitrile Hydroxylamination and One-Pot Synthesis

An alternative one-pot protocol bypasses isolated amidoximes :

-

Hydroxylamination: Combine 6-methylpicolinonitrile with NH₂OH·HCl and TEA in ethanol at 70°C for 16 hours.

-

In Situ Acylation and Cyclization: Add the carboxylic acid, EDC, and HOAt directly to the reaction mixture, followed by heating at 90°C in pH 9.5 borate buffer .

This approach minimizes intermediate purification and is compatible with DNA-conjugated syntheses for combinatorial libraries .

Physicochemical Properties

Data from safety sheets and experimental studies reveal the following characteristics :

The compound’s stability under acidic and basic conditions makes it suitable for multistep reactions, though prolonged exposure to strong oxidizers should be avoided .

Applications in Drug Discovery

Proteasome Inhibition

The 1,2,4-oxadiazole scaffold serves as a noncovalent inhibitor of the chymotrypsin-like (CT-L) proteasome activity. Structural analogs of this compound exhibit IC₅₀ values as low as 27 nM, with hydrophobic substituents (e.g., m-pyridyl groups) enhancing potency .

Peptide Mimetics

Incorporating the compound into peptide backbones improves metabolic stability and binding affinity. For example, replacing glycine with this oxadiazole derivative in tripeptides increases resistance to protease cleavage .

DNA-Encoded Libraries

Recent protocols enable the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates, facilitating high-throughput screening against biological targets . Conversions of 51–92% have been achieved using borate buffer at pH 9.5 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume